molecular formula C16H20N4O3S B2417309 8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2192745-70-1

8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No. B2417309
CAS RN: 2192745-70-1
M. Wt: 348.42
InChI Key: OYKZTLAIGSYFPM-UHFFFAOYSA-N
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Description

8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane, also known as AR-C155858, is a novel and potent antagonist of the human cannabinoid CB1 receptor. It was first synthesized in 2003 by scientists at AstraZeneca and has since been used extensively in scientific research to study the physiology and pharmacology of the endocannabinoid system.

Scientific Research Applications

Catalysts and Enantioselective Synthesis

Research has demonstrated the use of chiral oxazaphospholidine-borane complexes as catalysts in enantioselective processes. For instance, (2R,5S)-2-(2-Methoxyphenyl)-3-oxa-1-aza-2-phosphabicyclo[3.3.0]octane(P-B)borane has been utilized for the borane reduction of ketones, showcasing the relevance of similar structures in asymmetric synthesis (Brunel et al., 1994).

Synthetic Methodologies

In synthetic chemistry, azabicycles serve as precursors for constructing complex molecular architectures. The catalytic construction of azabicyclo[4.1.0] and [5.1.0] carbaldehydes from carbene progenitors of N-allyl or N-homoallyl triazoles, employing rhodium catalysis, highlights advanced strategies for synthesizing bicyclic structures (Pan et al., 2015).

Reaction Mechanisms and Structural Insights

Understanding the reaction mechanisms involving sulfonyl azides and their influence on the reaction course has been the focus of several studies. For example, reactions of benzocyclic β-keto esters with various sulfonyl azides have been investigated to determine the effect of the azide structure and solvent on the reaction outcome, providing insights into azidation versus Favorskii-type ring contraction (Benati et al., 1999).

Novel Reaction Pathways

Research on the synthesis of novel triazenes through the reaction of cyclic amines with diazonium ions introduces new pathways for generating structurally complex azabicycles and related compounds. Such reactions offer potential applications in the synthesis of medicinal and functional materials (Rivera & González-Salas, 2010).

properties

IUPAC Name

8-(3-methoxyphenyl)sulfonyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-23-15-3-2-4-16(11-15)24(21,22)20-12-5-6-13(20)10-14(9-12)19-8-7-17-18-19/h2-4,7-8,11-14H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKZTLAIGSYFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

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